molecular formula C8H12N4 B1493015 (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine CAS No. 2090868-39-4

(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine

Cat. No. B1493015
CAS RN: 2090868-39-4
M. Wt: 164.21 g/mol
InChI Key: ASNNCAGODLVZDB-UHFFFAOYSA-N
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Description

“(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine” is a chemical compound that has gained significant interest in the research community. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . The synthesis of imidazole derivatives involves various synthetic routes . For instance, Hadizadeh et al. synthesized a derivative of imidazole and evaluated it for antihypertensive potential in rats . Another study reported the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . A study reported the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .

Scientific Research Applications

Facile Synthesis of Novel Compounds

A study by Volpi et al. (2017) highlights the facile synthesis of new imidazo[1,5-a]pyridines, demonstrating their application in creating materials with tuneable luminescence and significant quantum yields. These materials possess large Stokes' shifts and strong halochromic effects, suggesting their potential in technological applications (Volpi et al., 2017).

DNA-Binding and Photocleavage Studies

Research by Nagababu et al. (2008) explores the interaction of ethylenediamine cobalt(III) and ruthenium(II) mixed ligand complexes with DNA, identifying their potential as DNA-intercalating agents with implications for therapeutic applications (Nagababu et al., 2008).

Heterocyclic Amplifiers of Phleomycin

Barlin and Ireland (1984) discuss the synthesis of 1H-imidazo[4,5-b]pyrazines, exploring their slight activity as amplifiers of phleomycin, a compound with potential implications in enhancing antibiotic efficacy (Barlin & Ireland, 1984).

Potential Anticancer Agents

Temple et al. (1987) developed routes for the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, investigating their roles as mitotic inhibitors with antitumor activity in mice, pointing towards potential applications in cancer therapy (Temple et al., 1987).

Cellular Permeability of DNA-Binding Compounds

Liu and Kodadek (2009) study the cellular permeability of pyrrole-imidazole polyamides, chemicals that bind specifically to DNA sequences, uncovering their size and linker effects on cellular entry. This research has implications for the development of targeted gene therapies (Liu & Kodadek, 2009).

Mechanism of Action

Future Directions

Imidazole and its derivatives have become an important synthon in the development of new drugs . The future directions in this field may involve the development of new imidazole derivatives with improved biological activities and the exploration of their potential applications in pharmaceutical, agrochemical, and material science applications .

Biochemical Analysis

Biochemical Properties

(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways . Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in cellular processes, such as gene expression and metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways . These pathways are essential for cell growth, differentiation, and survival. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, including alterations in glucose uptake and ATP production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the target. For example, this compound has been shown to inhibit kinases, leading to the suppression of downstream signaling pathways. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . In vitro studies have shown that this compound remains stable under physiological conditions for extended periods. Its degradation products can also have biological activity, which may contribute to the observed effects. In vivo studies have demonstrated that the compound’s effects on cellular processes, such as gene expression and metabolism, can persist over time, indicating potential long-term benefits or adverse effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolites can further interact with other metabolic pathways, influencing the overall metabolic profile of the cell. Additionally, this compound can affect the levels of key metabolites, such as glucose and ATP, by modulating enzyme activity and gene expression.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters, such as ABC transporters, which regulate its intracellular concentration. Once inside the cell, this compound can bind to proteins that facilitate its distribution to specific cellular compartments. This localization is crucial for the compound’s activity, as it ensures that it reaches its target biomolecules.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism by interacting with mitochondrial enzymes and proteins.

properties

IUPAC Name

(1-ethylimidazo[1,2-b]pyrazol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-2-11-3-4-12-8(11)5-7(6-9)10-12/h3-5H,2,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNNCAGODLVZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
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